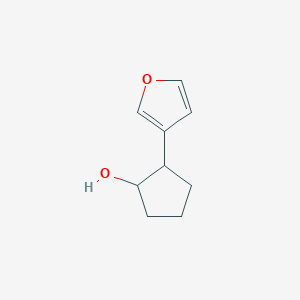

2-(Furan-3-yl)cyclopentan-1-ol

Description

2-(Furan-3-yl)cyclopentan-1-ol is a bicyclic organic compound featuring a cyclopentanol core substituted with a furan ring at the 2-position. The hydroxyl group on the cyclopentane ring and the oxygen-rich furan moiety confer unique physicochemical properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(furan-3-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C9H12O2/c10-9-3-1-2-8(9)7-4-5-11-6-7/h4-6,8-10H,1-3H2 |

InChI Key |

RMSBRCWBBDCPBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)C2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)cyclopentan-1-ol typically involves the formation of the furan ring followed by its attachment to the cyclopentanol structure. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts . Another approach is the Feist-Benary synthesis, which uses α-haloketones and β-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2-(Furan-3-yl)cyclopentanone.

Reduction: Formation of 2-(Tetrahydrofuran-3-yl)cyclopentan-1-ol.

Substitution: Formation of halogenated derivatives such as 2-(3-bromofuran-3-yl)cyclopentan-1-ol.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(Furan-3-yl)cyclopentan-1-ol and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Notable Features |

|---|---|---|---|---|

| This compound | C₉H₁₂O₂ | 152.19 (calculated) | Furan-3-yl, cyclopentanol | Polar hydroxyl group, aromatic furan ring |

| 2-(3-Bromofuran-2-yl)cyclopentan-1-ol | C₉H₁₁BrO₂ | 231.09 | Bromine at furan-3-position | Enhanced electrophilicity due to bromine |

| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | C₉H₁₇NO | 157.25 | Aminoalkyl side chain | Basic amino group, potential H-bond donor |

| 3-(2-(5-Chloropyridin-3-yl)-3,3,3-trifluoropropyl)cyclopentan-1-one | C₁₄H₁₂ClF₃NO | 317.70 | Trifluoropropyl, chloropyridine | Ketone core, halogenated substituents |

| 2-Hydroxy-3-methyl-2-cyclopentenone | C₆H₈O₂ | 112.13 | Cyclopentenone, hydroxyl, methyl | Flavoring agent (e.g., cyclotene) |

Biological Activity

2-(Furan-3-yl)cyclopentan-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology.

Molecular Formula: C10H12O2

Molecular Weight: 164.20 g/mol

IUPAC Name: this compound

Canonical SMILES: C1CC(C(C1)O)C2=COC=C2

Biological Activity Overview

The biological activities of this compound have been investigated for various therapeutic applications. Notable activities include:

- Antimicrobial Activity: Studies have shown that compounds with furan rings exhibit significant antibacterial properties, particularly against Gram-positive bacteria.

- Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.

- Anticancer Activity: Preliminary research indicates that derivatives of furan compounds can inhibit cancer cell proliferation, suggesting a possible role in cancer therapy.

The mechanisms by which this compound exerts its biological effects are multifaceted:

-

Interaction with Enzymes and Receptors:

- The furan moiety can participate in electron transfer reactions, influencing various enzymatic pathways.

- It may interact with specific receptors involved in inflammatory responses and cell signaling.

-

Modulation of Oxidative Stress:

- By scavenging reactive oxygen species (ROS), the compound may reduce cellular damage and apoptosis in stressed cells.

-

Inhibition of Pathways Related to Cancer:

- Research suggests that it may inhibit pathways involved in cell cycle regulation and apoptosis, leading to reduced tumor growth.

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated a significant reduction in bacterial growth against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibited strong antioxidant activity, with an IC50 value of 30 µM when tested against DPPH radicals. This suggests its potential use as a natural antioxidant agent.

Anticancer Potential

A recent study focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The findings revealed that it induced apoptosis in a dose-dependent manner, with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF7 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.